5-(Propan-2-YL)-4H-1,2,4-triazole-3-carbaldehyde
CAS No.:
Cat. No.: VC15811659
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9N3O |
|---|---|
| Molecular Weight | 139.16 g/mol |
| IUPAC Name | 5-propan-2-yl-1H-1,2,4-triazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C6H9N3O/c1-4(2)6-7-5(3-10)8-9-6/h3-4H,1-2H3,(H,7,8,9) |
| Standard InChI Key | LYZKZTWDJZHWAH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC(=NN1)C=O |
Introduction
Chemical Structure and Properties
The compound’s structure features a 1,2,4-triazole core, a nitrogen-rich heterocycle known for stability and metabolic resistance . The isopropyl group at position 5 and the aldehyde at position 3 contribute to its reactivity and intermolecular interactions. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉N₃O | |
| Molecular Weight | 139.16 g/mol | |
| CAS Number | 944897-17-0 | |
| Density | Not Available | |
| Boiling Point | Not Available |
The aldehyde group enables nucleophilic additions, while the triazole ring facilitates hydrogen bonding, critical for biological activity .
Synthesis Methods
The synthesis involves refluxing precursors under controlled conditions, followed by purification via recrystallization or chromatography. A typical protocol includes:
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Condensation Reaction: Heating a mixture of acyl hydrazides and isopropyl-substituted reagents in ethanol at 80°C for 6 hours.
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Cyclization: Treating the intermediate with phosphoryl chloride (POCl₃) to form the triazole ring .
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Purification: Isolating the product via column chromatography (silica gel, ethyl acetate/hexane eluent).
Yields typically range from 70–85%, with purity confirmed by NMR and mass spectrometry .
Biological Activities
Antimicrobial Activity
Triazole derivatives inhibit fungal growth by disrupting ergosterol biosynthesis or binding to fungal cytochrome P450 enzymes . In vitro studies show moderate activity against Candida albicans (MIC: 32 µg/mL) and Aspergillus niger (MIC: 64 µg/mL).
Anticancer Activity
The compound exhibits cytotoxicity against human cancer cell lines, including melanoma (IGR39) and pancreatic carcinoma (Panc-1), with IC₅₀ values of 28–45 µM . Its mechanism involves binding to kinase receptors via hydrogen bonds, inducing apoptosis .
Applications
Pharmaceutical Development
The compound serves as a scaffold for anticancer and antifungal agents. Derivatives with hydrazone moieties show enhanced activity; for example, N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide reduced melanoma cell viability by 78% at 50 µM .
Agrochemical Use
As a fungicide precursor, it inhibits Fusarium oxysporum growth by 65% at 100 ppm, making it a candidate for crop protection .
Research Findings
Recent studies highlight its versatility:
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